molecular formula C18H16N2 B14271231 4,4'-Diisocyano-3,3',5,5'-tetramethyl-1,1'-biphenyl CAS No. 173206-51-4

4,4'-Diisocyano-3,3',5,5'-tetramethyl-1,1'-biphenyl

Cat. No.: B14271231
CAS No.: 173206-51-4
M. Wt: 260.3 g/mol
InChI Key: CCERNTLXMJNPCS-UHFFFAOYSA-N
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Description

4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H16N2 It is a derivative of biphenyl, where the biphenyl core is substituted with isocyano groups at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:

    Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-1,1’-biphenyl.

    Functional Group Introduction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The isocyano groups can participate in nucleophilic substitution reactions.

    Coordination Chemistry: The isocyano groups can coordinate with metal centers, forming metal complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Coordination Chemistry: Metal salts such as palladium or platinum complexes are often used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include substituted biphenyl derivatives.

    Metal Complexes: Coordination with metals can lead to the formation of various metal-organic frameworks or complexes.

Scientific Research Applications

4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research:

    Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Organic Electronics: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl primarily involves its ability to coordinate with metal centers. The isocyano groups act as ligands, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the isocyano groups, making it less reactive in coordination chemistry.

    4,4’-Diisocyano-1,1’-biphenyl: Similar structure but without the methyl groups, which can affect its steric and electronic properties.

Uniqueness

4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to the presence of both isocyano and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in materials science and catalysis.

Properties

CAS No.

173206-51-4

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

2-isocyano-5-(4-isocyano-3,5-dimethylphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C18H16N2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-4H3

InChI Key

CCERNTLXMJNPCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+]#[C-])C)C2=CC(=C(C(=C2)C)[N+]#[C-])C

Origin of Product

United States

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